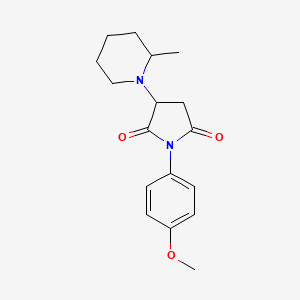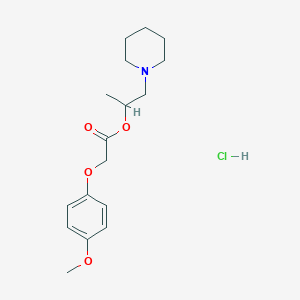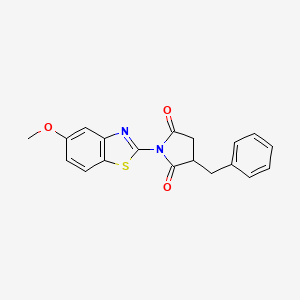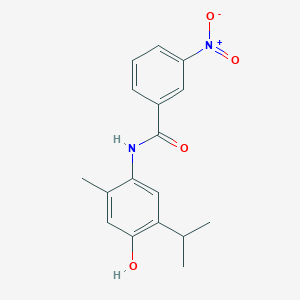
1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione, commonly known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. MPP belongs to the class of pyrrolidinedione compounds and is a potent inhibitor of the enzyme monoamine oxidase-B (MAO-B).
Wirkmechanismus
MPP acts as a competitive inhibitor of 1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione, which is an enzyme that catalyzes the breakdown of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. By inhibiting 1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione, MPP increases the levels of these neurotransmitters in the brain, which helps to improve the symptoms of neurological disorders.
Biochemical and Physiological Effects:
MPP has been shown to have several biochemical and physiological effects, including the inhibition of 1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione activity, the increase in dopamine levels in the brain, and the improvement of motor function in Parkinson's disease patients. MPP has also been shown to have neuroprotective effects, which may help to prevent or slow down the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPP in lab experiments include its potent inhibitory activity against 1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione, its selectivity for 1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione over MAO-A, and its ability to increase dopamine levels in the brain. However, MPP also has some limitations, including its potential toxicity and the need for careful handling and storage due to its sensitivity to light and air.
Zukünftige Richtungen
There are several future directions for the research on MPP, including the development of new and more efficient methods for its synthesis, the investigation of its potential applications in the treatment of other neurological disorders, such as Huntington's disease and schizophrenia, and the exploration of its neuroprotective effects in animal models of neurodegenerative diseases. Additionally, the development of new 1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione inhibitors based on the structure of MPP may lead to the discovery of more potent and selective inhibitors with fewer side effects.
Wissenschaftliche Forschungsanwendungen
MPP has been extensively studied for its potential applications in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and depression. MPP acts as a selective and reversible inhibitor of 1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione, which is responsible for the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting 1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione, MPP increases the levels of dopamine, which helps to improve the symptoms of Parkinson's disease and depression.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-5-3-4-10-18(12)15-11-16(20)19(17(15)21)13-6-8-14(22-2)9-7-13/h6-9,12,15H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTJXPJQATUXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7142530 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-chlorobenzenesulfonamide](/img/structure/B4018525.png)
![2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4018527.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4018531.png)

![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4018544.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)butanamide](/img/structure/B4018560.png)
![5,5'-[(4-nitrophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone) - trimethylamine (1:1)](/img/structure/B4018567.png)

![3-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]methyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4018580.png)
![N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4018587.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxypropanamide](/img/structure/B4018592.png)
![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4018604.png)
![N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B4018607.png)
